

Heptadecanoyl Chloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecanoyl Chloride*

Cat. No.: *B104568*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoyl chloride ($\text{CH}_3(\text{CH}_2)_{15}\text{COCl}$), also known as margaroyl chloride, is a long-chain acyl chloride that serves as a critical reagent in organic synthesis. Its utility is particularly pronounced in the creation of complex lipids and fatty acid derivatives, which are integral to advancements in drug delivery systems, cosmetics, and various biomaterials.^[1] The reactivity of the acyl chloride group makes it an efficient acylating agent, enabling the introduction of the 17-carbon heptadecanoyl chain into a variety of molecules.^{[2][3]} However, this high reactivity, especially towards protic solvents, necessitates a thorough understanding of its solubility and handling characteristics in suitable organic media.

This technical guide provides an in-depth overview of the solubility of **heptadecanoyl chloride** in common organic solvents, based on available data for long-chain acyl chlorides and related fatty acid derivatives. It also includes a generalized experimental protocol for determining solubility and a visualization of its application in chemical synthesis.

Core Properties of Heptadecanoyl Chloride

A foundational understanding of the physical and chemical properties of **heptadecanoyl chloride** is essential for its effective use.

Property	Value	Reference
Chemical Formula	$C_{17}H_{33}ClO$	[4] [5]
Molecular Weight	288.90 g/mol	[4] [5] [6]
Appearance	Colorless to pale yellow liquid	[2]
Density	Approximately 0.883 g/mL at 25°C	[4] [6]
Boiling Point	176 °C at 4 mmHg	[4] [6]
Refractive Index	$n_{20/D}$ 1.453	[4]
CAS Number	40480-10-2	[4] [5]

Solubility in Organic Solvents

Quantitative solubility data for **heptadecanoyl chloride** is not readily available in published literature. However, based on the behavior of other long-chain acyl chlorides and fatty acid derivatives, a qualitative and estimated solubility profile can be constructed. **Heptadecanoyl chloride**'s long, non-polar alkyl chain dominates its physical behavior, rendering it highly soluble in non-polar organic solvents.[\[7\]](#) Its polar acyl chloride group provides some affinity for polar aprotic solvents.

Key Solubility Principles:

- "Like Dissolves Like": The substantial non-polar character of the C17 alkyl chain dictates its high solubility in non-polar solvents.
- Reactivity with Protic Solvents: Acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary/secondary amines.[\[3\]](#)[\[8\]](#)[\[9\]](#) This is not a dissolution process but a chemical reaction (hydrolysis, alcoholysis, or amidation) that consumes the **heptadecanoyl chloride**. Therefore, these solvents are unsuitable for dissolving the compound if recovery of the acyl chloride is intended.

Qualitative Solubility Table

The following table summarizes the expected solubility of **heptadecanoyl chloride** in a range of common organic solvents. "Soluble" indicates that it is likely to be miscible or form a solution at typical laboratory concentrations.

Solvent	Solvent Type	Expected Solubility	Rationale
Hexane	Non-polar	Soluble	"Like dissolves like"; both are non-polar hydrocarbons. [7]
Toluene	Non-polar (aromatic)	Soluble	A common non-polar solvent for organic reactions.
Diethyl Ether	Polar Aprotic	Soluble	Good solvent for a wide range of organic compounds. [8]
Dichloromethane (DCM)	Polar Aprotic	Soluble	Effective at dissolving many organic compounds. [8]
Chloroform	Polar Aprotic	Soluble	Similar to DCM, a good solvent for non-polar to moderately polar compounds. [7]
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	A versatile polar aprotic solvent.
Ethyl Acetate	Polar Aprotic	Soluble	A moderately polar solvent.
Acetone	Polar Aprotic	Soluble	A common polar aprotic solvent.
Acetonitrile	Polar Aprotic	Likely Soluble	Polarity may be on the higher side, but solubility is expected.
Dimethylformamide (DMF)	Polar Aprotic	Soluble	A highly polar aprotic solvent, often used as a reaction medium for acyl chlorides.

Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	A highly polar aprotic solvent capable of dissolving a wide range of substances.
Methanol	Polar Protic	Reactive	Reacts to form methyl heptadecanoate.[8]
Ethanol	Polar Protic	Reactive	Reacts to form ethyl heptadecanoate.[8]
Water	Polar Protic	Reactive	Reacts vigorously (hydrolyzes) to form heptadecanoic acid and HCl.[3][7][8]

Experimental Protocols

As specific experimental data for the solubility of **heptadecanoyl chloride** is scarce, a general protocol for determining the solubility of a reactive compound is provided below. This method can be adapted to quantify the solubility in various aprotic solvents.

Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent

Objective: To determine the solubility of **heptadecanoyl chloride** in a given aprotic organic solvent (e.g., hexane, dichloromethane) at a specific temperature.

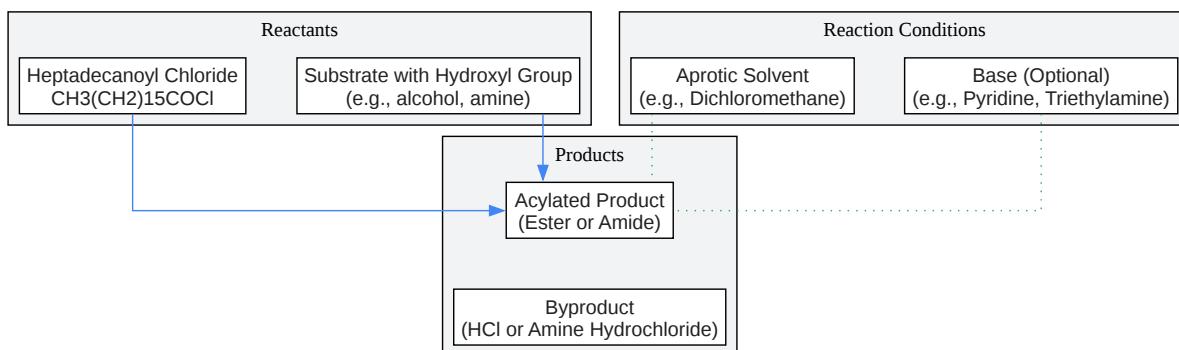
Materials:

- **Heptadecanoyl chloride**
- Selected anhydrous aprotic solvent
- Temperature-controlled shaker or water bath
- Inert gas (e.g., nitrogen or argon)

- Glass vials with screw caps and PTFE septa
- Analytical balance
- Micropipettes
- Rotary evaporator or a gentle stream of inert gas for solvent removal

Methodology:

- Preparation of Saturated Solution: a. Add a known volume (e.g., 2 mL) of the chosen anhydrous solvent to several vials. b. Add an excess amount of **heptadecanoyl chloride** to each vial. An excess is present when solid material remains undissolved. c. Purge the vials with an inert gas and seal them tightly to prevent reaction with atmospheric moisture. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). e. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved material has settled. b. Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette. c. Transfer the supernatant to a pre-weighed, dry vial. d. Evaporate the solvent from the vial using a rotary evaporator or a gentle stream of inert gas. Take care to avoid heating, which could degrade the sample. e. Once the solvent is completely removed, weigh the vial containing the **heptadecanoyl chloride** residue.
- Calculation of Solubility: a. Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved **heptadecanoyl chloride**. b. Calculate the solubility using the following formula:


Safety Precautions:

- **Heptadecanoyl chloride** is corrosive and reacts with moisture. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (gloves, safety glasses).
- Ensure all glassware is thoroughly dried before use.

- Use anhydrous solvents.

Visualization of Synthetic Application

Heptadecanoyl chloride is not a signaling molecule itself but is a precursor for synthesizing lipids that can be part of larger systems like lipid nanoparticles for drug delivery. The following diagram illustrates a typical synthetic workflow where **heptadecanoyl chloride** is used to acylate a hypothetical alcohol, a fundamental step in building more complex lipid structures.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. chemguide.co.uk [chemguide.co.uk]
- 4. N-十七烷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. larodan.com [larodan.com]
- 6. bocsci.com [bocsci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. grokipedia.com [grokipedia.com]
- 9. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
- To cite this document: BenchChem. [Heptadecanoyl Chloride: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104568#heptadecanoyl-chloride-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com